
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as CTOP, is a synthetic peptide that acts as a selective antagonist of the μ-opioid receptor. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide acts as a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The μ-opioid receptor is involved in the modulation of pain, reward, and mood, and is the primary target of opioid drugs such as morphine and fentanyl. By blocking the μ-opioid receptor, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can inhibit the effects of opioids and other drugs that act on this receptor.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. For example, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to reduce the analgesic effects of morphine and other opioids, indicating that it can block the μ-opioid receptor. In addition, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have antidepressant-like effects in some animal models, suggesting that it may have potential as a treatment for depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is that it is a highly selective antagonist of the μ-opioid receptor, which means that it can be used to specifically block the effects of opioids and other drugs that act on this receptor. However, one limitation of using N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is that it may not be effective in all animal models or under all experimental conditions, which means that researchers need to carefully consider the appropriateness of using this compound in their experiments.
Orientations Futures
There are a number of future directions for research involving N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide and the μ-opioid receptor. For example, researchers may investigate the role of the μ-opioid receptor in other physiological and pathological processes, such as inflammation, immune function, and neurodegeneration. In addition, researchers may investigate the potential therapeutic applications of N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide and other selective antagonists of the μ-opioid receptor, such as in the treatment of depression or as an adjunct to opioid therapy to reduce the risk of addiction and overdose. Finally, researchers may investigate the development of new compounds that are more selective and potent than N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, which may have even greater potential for scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves several steps, starting with the protection of the amine group of cyclohexylamine with tert-butyloxycarbonyl (BOC) to form BOC-cyclohexylamine. This compound is then reacted with 4-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield the corresponding alcohol. The alcohol is then converted to the tetrahydrofuran derivative by treatment with p-toluenesulfonic acid and acetic anhydride. Finally, the carboxamide group is introduced by reaction with 4-cyanobenzyl chloroformate, followed by deprotection of the BOC group with trifluoroacetic acid.
Applications De Recherche Scientifique
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological processes. For example, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used to investigate the role of the μ-opioid receptor in pain perception, addiction, and depression. In addition, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used to study the effects of various drugs on the μ-opioid receptor, including morphine, fentanyl, and buprenorphine.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-22-17-9-7-15(8-10-17)19(11-13-23-14-12-19)18(21)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPNYDUECZHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

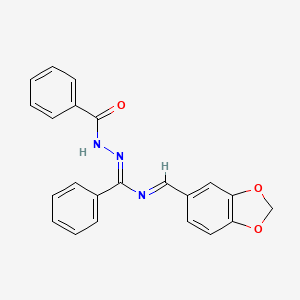
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
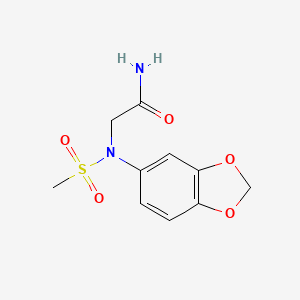
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
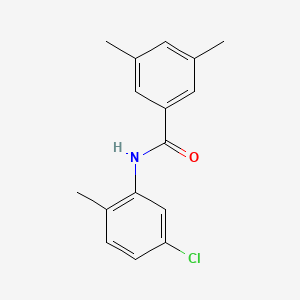
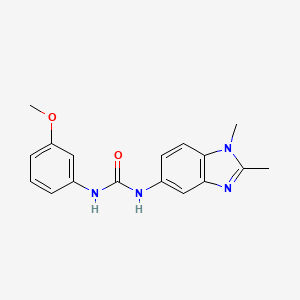
![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)

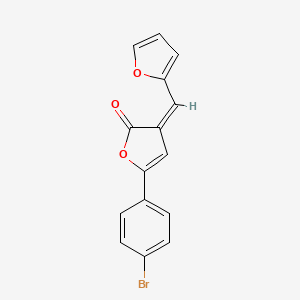
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
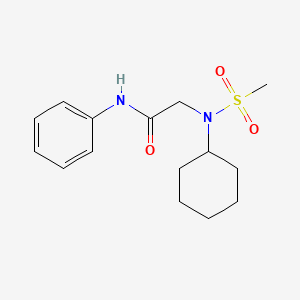
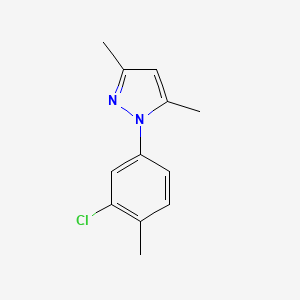
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)